molecular formula C12H13BrO B1529342 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1341679-77-3

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B1529342
M. Wt: 253.13 g/mol
InChI Key: ZZAHJKXWABEEHE-UHFFFAOYSA-N
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Description

“3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 1341679-77-3 . It has a molecular weight of 253.14 . The IUPAC name for this compound is 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one have been explored, highlighting their potential in scientific research. Edder et al. (2019) synthesized a novel compound by bromination of Aryl-Himachalene, which was characterized using various spectroscopic methods and theoretical calculations, revealing interactions and electronic properties relevant to materials science and chemistry (Edder et al., 2019).

Molecular Structure Analysis

The analysis of molecular structures provides insight into the physical and chemical properties of compounds. Noland et al. (2019) detailed the structure of a bromo analog in halogenated di-cyano-benzenes, contributing to the understanding of non-bonded interactions in crystalline structures, which is crucial for the development of new materials and pharmaceuticals (Noland et al., 2019).

Chemical Reactions and Mechanisms

Understanding the reactions and mechanisms involving similar compounds is essential for synthetic chemistry and drug design. Balcı et al. (2007) investigated the bromination of benzobicyclononadiene, revealing the influence of double bond pyramidalization on the bromination reaction's mode, providing insights into regio- and stereospecific reactions that are valuable for designing specific chemical syntheses (Balcı et al., 2007).

Material Science and Electronic Properties

Research into the electronic properties of related compounds can inform the development of novel materials with specific electronic characteristics. Märkl et al. (2001) synthesized tetrathiafulvalenes with annulene spacers, examining their electronic properties, which are pertinent to the development of electronic and photonic materials with tailored properties (Märkl et al., 2001).

Conformational Analysis

Conformational analysis of molecules similar to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one aids in understanding the relationship between structure and activity, essential for drug design and material science. Camps et al. (1997) conducted a conformational analysis of 5,9-propanobenzo[7]annulene derivatives, providing valuable information on molecule shape and reactivity for chemical and pharmaceutical research (Camps et al., 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-bromo-7-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHJKXWABEEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=C2)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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